molecular formula C14H15BrF3NO5S B1381138 8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1704065-50-8

8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1381138
CAS No.: 1704065-50-8
M. Wt: 446.24 g/mol
InChI Key: OKHHAMNFYOIYFP-UHFFFAOYSA-N
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Description

8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the core spirocyclic structure. This is often achieved through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound, making it suitable for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, significantly altering the compound’s properties .

Scientific Research Applications

8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. For example, in medicinal applications, the compound may bind to and inhibit the activity of certain enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-((5-Chloro-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
  • 8-((5-Fluoro-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Uniqueness

The uniqueness of 8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

8-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrF3NO5S/c15-10-1-2-11(24-14(16,17)18)12(9-10)25(20,21)19-5-3-13(4-6-19)22-7-8-23-13/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHHAMNFYOIYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

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